molecular formula C8H10N4 B12815376 2-Methyl-1H-benzo[d]imidazole-4,7-diamine

2-Methyl-1H-benzo[d]imidazole-4,7-diamine

Cat. No.: B12815376
M. Wt: 162.19 g/mol
InChI Key: ZRYQIAZYYLQBOB-UHFFFAOYSA-N
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Description

Chemical Profile 2-Methyl-1H-benzo[d]imidazole-4,7-diamine is an organic compound with the molecular formula C 8 H 10 N 4 and a molecular weight of 162.19 g/mol . Its CAS Registry Number is 92146-00-4 . This compound is part of the benzimidazole chemical family, which are bicyclic structures formed by fusing benzene and imidazole rings. Benzimidazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles . Research Context and Potential While specific biological data for this diamine-substituted derivative is not fully established, the broader class of 1H-benzo[d]imidazole derivatives is a significant area of investigation in antibiotic research . Scientists are actively developing new benzimidazole compounds to address the critical challenge of increasing antibiotic resistance and biofilm formation by pathogens . Certain derivatives have demonstrated significant activity against resistant bacterial strains such as Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis , as well as the fungal pathogen Candida albicans . Furthermore, related 4-amine-substituted benzimidazole compounds have been synthesized and explored for their antimicrobial and cytotoxic activities against human cancer cell lines, suggesting potential avenues for this compound as a synthetic intermediate or pharmacophore . The primary research value of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine lies in its use as a building block for the synthesis and development of novel therapeutic agents. Handling and Safety This product is intended for research and further manufacturing applications only. It is not designed for diagnostic or therapeutic use in humans or animals. Standard laboratory safety practices should be observed. For detailed safety information, please consult the relevant Safety Data Sheet (SDS).

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-methyl-1H-benzimidazole-4,7-diamine

InChI

InChI=1S/C8H10N4/c1-4-11-7-5(9)2-3-6(10)8(7)12-4/h2-3H,9-10H2,1H3,(H,11,12)

InChI Key

ZRYQIAZYYLQBOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2N1)N)N

Origin of Product

United States

Structural Context Within the Benzimidazole Class

The foundation of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine is the benzimidazole (B57391) moiety, a prominent heterocyclic scaffold in chemistry. Benzimidazole itself consists of a benzene (B151609) ring fused to an imidazole (B134444) ring. This fusion creates a bicyclic aromatic system that is both rigid and thermally stable. The imidazole portion of the ring contains two nitrogen atoms, which impart an amphoteric character to the molecule, meaning it can act as both a weak acid and a weak base.

The specific compound has key substituents that define its chemical personality:

A methyl group (-CH₃) at the 2-position of the imidazole ring.

Two amino groups (-NH₂) at the 4- and 7-positions of the benzene ring.

The presence of the methyl group at the C2 position is a common feature in many benzimidazole derivatives. The defining characteristic, however, is the diamine substitution on the benzene portion of the molecule. This specific arrangement is crucial for its primary application as a monomer in polymerization reactions.

Table 1: Key Structural Features of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine

Feature Description
Core Structure Benzimidazole (fused benzene and imidazole rings)
Position 2 Methyl group (-CH₃)
Positions 4, 7 Amino groups (-NH₂)
Molecular Formula C₈H₁₀N₄

| CAS Number | 92146-00-4 bldpharm.com |

Significance of 4,7 Diamino Substitution in Heterocyclic Chemistry

In heterocyclic chemistry, the type and position of functional groups on a core structure are paramount in determining its reactivity and utility. The 4,7-diamino substitution on the benzimidazole (B57391) ring is particularly significant for several reasons, primarily related to polymer science.

The two amino groups serve as reactive sites, allowing the molecule to function as a diamine monomer. This bifunctionality enables it to react with other bifunctional molecules, such as dicarboxylic acids or their derivatives, to form long polymer chains through condensation reactions. The 4,7-positioning is critical as it facilitates the formation of linear, high-molecular-weight polymers. This specific geometry ensures that the polymer chains can extend in a controlled manner, leading to materials with ordered structures and desirable mechanical properties.

Furthermore, the electron-donating nature of the amino groups influences the electronic properties of the entire benzimidazole ring system. This can enhance the reactivity of the molecule in polymerization reactions and also modify the properties of the resulting polymer, such as its solubility and its interactions with other substances. This electronic influence is also a key factor in research exploring derivatives for applications in electronics and as specialized inhibitors in biochemical pathways. For instance, related structures like 1H-benzo[d]imidazole-4,7-dione have been investigated as enzyme inhibitors, highlighting the importance of the 4,7-substitution pattern in molecular recognition and biological activity. nih.gov

Overview of Current Research Trajectories Relevant to the Compound

Approaches to the 2-Methyl-1H-benzo[d]imidazole Core

The synthesis of the benzimidazole ring system is a well-established area of heterocyclic chemistry. The most prevalent and direct method involves the condensation of an o-phenylenediamine (B120857) (or 1,2-arylenediamine) with a one-carbon electrophile, which for the 2-methyl derivative is typically derived from acetic acid or its equivalents. semanticscholar.orgresearchgate.netyoutube.com

The cornerstone of benzimidazole synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under heating. researchgate.netjocpr.com For the synthesis of the 2-methyl derivative, o-phenylenediamine is commonly reacted with acetic acid. semanticscholar.orgyoutube.com The reaction is typically heated, often in the presence of a dehydrating agent or acid catalyst like polyphosphoric acid, to drive the cyclization. semanticscholar.orgresearchgate.net

The general mechanism involves the initial formation of an amide intermediate from the reaction of one amino group of the diamine with the carboxylic acid. youtube.com This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the amide. The final step is the dehydration of the resulting cyclic intermediate to yield the aromatic benzimidazole ring. youtube.com

Variations of this method utilize other acetic acid derivatives, such as acetyl chloride or acetic anhydride (B1165640), which are more reactive but may require milder conditions. scirp.org Another common approach is the condensation of o-phenylenediamines with aldehydes, which requires an oxidative step to form the final aromatic product. rsc.orgsemanticscholar.org

Table 1: Reagents for Condensation with o-Phenylenediamines
Reagent ClassSpecific ExampleResulting 2-SubstituentReference(s)
Carboxylic AcidsAcetic AcidMethyl semanticscholar.org, researchgate.net, youtube.com
AldehydesAcetaldehydeMethyl organic-chemistry.org, rsc.org
EstersEthyl AcetateMethyl scispace.com, sciforum.net
NitrilesAcetonitrile (B52724)Methyl organic-chemistry.org

When aldehydes are used as the one-carbon source for condensation with o-phenylenediamines, the initial product is a non-aromatic 1,2-disubstituted benzimidazoline. organic-chemistry.org To achieve the stable benzimidazole core, an oxidation (dehydrogenation) step is necessary. A variety of oxidizing agents have been employed for this purpose.

These oxidants facilitate the removal of two hydrogen atoms from the newly formed five-membered ring, leading to aromatization. The choice of oxidant can depend on the substrate's sensitivity and the desired reaction conditions. For instance, hydrogen peroxide (H₂O₂) in the presence of an acid like HCl offers an effective and clean oxidation. organic-chemistry.org Sodium metabisulfite (B1197395) (Na₂S₂O₅) is another commonly used agent. nih.gov In some procedures, even atmospheric oxygen can serve as the oxidant, particularly when catalyzed by certain metal complexes. organic-chemistry.org

Table 2: Common Oxidizing Agents in Benzimidazole Synthesis
Oxidizing AgentTypical ConditionsReference(s)
Hydrogen Peroxide (H₂O₂)Acetonitrile, HCl, Room Temperature organic-chemistry.org
Hypervalent IodineMild conditions organic-chemistry.org
Sodium Metabisulfite (Na₂S₂O₅)Ethanol/Water, Reflux nih.gov
Molecular Oxygen (Air)Often with a catalyst organic-chemistry.org
Ferric Chloride (FeCl₃)Catalytic amounts semanticscholar.org

To address the often harsh conditions and long reaction times of traditional methods, microwave-assisted organic synthesis has emerged as a powerful tool. jocpr.comsciforum.net The application of microwave irradiation can dramatically accelerate the condensation reaction between o-phenylenediamines and carboxylic acids or their derivatives, often reducing reaction times from hours to minutes and increasing yields. researchgate.netresearchgate.net

The mechanism under microwave conditions is generally considered to be a thermal effect, where the rapid and efficient heating of the polar reactants and intermediates accelerates the rates of the amidation and cyclodehydration steps. researchgate.net This technology is particularly effective for solvent-free reactions or reactions using high-boiling point, polar solvents. researchgate.netresearchgate.net This rapid, controlled heating minimizes the formation of by-products that can occur with prolonged conventional heating. sciforum.net

In line with the principles of green chemistry, significant research has focused on developing solvent-free or environmentally benign synthetic routes to benzimidazoles. scirp.orgsemanticscholar.org These methods aim to reduce or eliminate the use of hazardous organic solvents.

One successful approach involves performing the condensation reaction under solvent-free ("neat") conditions, often facilitated by microwave irradiation or grinding the reactants with a solid acid catalyst. scirp.orgresearchgate.net For example, o-phenylenediamine and a carboxylic acid can be mixed with a catalytic amount of an acid and heated under microwave irradiation without any solvent, providing the product in high yield after a simple work-up. researchgate.net Using water as a solvent is another green alternative that has been successfully applied, taking advantage of its non-toxic nature and unique solvating properties at elevated temperatures. scirp.org

Strategies for Introducing and Modifying the 4,7-Diamine Functionality

The introduction of the two amine groups at the 4 and 7 positions of the benzimidazole ring requires a more tailored synthetic strategy, typically involving the synthesis of a specifically functionalized precursor.

The most logical and common strategy to synthesize 2-Methyl-1H-benzo[d]imidazole-4,7-diamine is to construct the benzimidazole ring using a precursor that already contains the necessary functionalities or their precursors at the desired positions. A standard approach in aromatic chemistry is to use nitro groups as precursors for amino groups, as they can be readily reduced in a final step.

The key intermediate for this synthesis would be 3,6-dinitrobenzene-1,2-diamine . The synthesis of this precursor is a multi-step process. A potential pathway starts with a commercially available material like 1,4-dichloro-2,5-dinitrobenzene. A two-step sequence of amination reactions could be envisioned to introduce the two amino groups to form the o-phenylenediamine structure.

Alternatively, a multi-step process starting from a different precursor, such as a substituted acetanilide, can be employed. nih.govacs.org For example, a process could involve:

Nitration: Introduction of nitro groups onto an appropriate benzene (B151609) derivative.

Formation of the o-diamine: Conversion of adjacent substituents into amino groups. For instance, the reduction of an o-nitroaniline derivative.

Cyclization: Reaction of the resulting dinitro-o-phenylenediamine with acetic acid or an equivalent reagent to form 4,7-dinitro-2-methyl-1H-benzo[d]imidazole . semanticscholar.orgresearchgate.net

Reduction: The final step is the reduction of the two nitro groups to the corresponding amino groups. This is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or with reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid. acs.orgtandfonline.com

This precursor-based approach ensures the correct regiochemistry of the final product and utilizes well-established, high-yielding reactions for the critical nitration and reduction steps. nih.govacs.org

Post-Cyclization Functionalization Approaches

The introduction of amino groups at the C4 and C7 positions of a pre-formed 2-methyl-1H-benzo[d]imidazole ring is a primary strategy for the synthesis of the target molecule. This approach typically involves electrophilic nitration followed by reduction.

The initial 2-methyl-1H-benzo[d]imidazole can be synthesized via the condensation of o-phenylenediamine with acetic acid or its derivatives. researchgate.net Once the benzimidazole core is established, the subsequent functionalization is directed by the electronic properties of the heterocyclic ring. The imidazole part of the benzimidazole is an electron-rich system, which can influence the reactivity of the benzene ring.

A common post-cyclization strategy involves the nitration of the benzene ring, followed by the reduction of the nitro groups to amines. The conditions for nitration must be carefully controlled to achieve the desired dinitration at the 4 and 7 positions. The presence of the methyl group at the 2-position and the imidazole ring itself will direct the incoming electrophiles. Typically, a mixture of nitric acid and sulfuric acid is employed for the nitration of aromatic rings.

Following dinitration, the resulting 4,7-dinitro-2-methyl-1H-benzo[d]imidazole is then subjected to a reduction step. A variety of reducing agents can be employed for the conversion of the nitro groups to amines. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and efficient method. tandfonline.comacs.org Other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or sodium dithionite (B78146) (Na2S2O4) can also be utilized. nih.gov

Reaction Step Reagents and Conditions Typical Yield
DinitrationConc. HNO3, Conc. H2SO4, 0-25 °CModerate to Good
ReductionH2, Pd/C, Ethanol or Methanol, rt, 40 psi>90% acs.org
ReductionSnCl2·2H2O, Ethanol, RefluxGood to Excellent

Challenges in Regioselective Amination at C4 and C7 Positions

The direct regioselective amination of the 2-methyl-1H-benzo[d]imidazole core at the C4 and C7 positions presents significant challenges. The primary difficulty lies in controlling the position of electrophilic substitution on the benzene portion of the benzimidazole ring.

The benzimidazole ring system's reactivity towards electrophiles is complex. The fused imidazole ring can direct incoming electrophiles to various positions on the benzene ring, and the outcome can be influenced by the reaction conditions and the nature of the substituents already present. The C4 and C7 positions are electronically and sterically distinct from the C5 and C6 positions.

Achieving selective di-amination at the C4 and C7 positions requires overcoming the potential for the formation of other isomers, such as the 4,5-, 4,6-, or 5,6-diaminated products. The directing effect of the imidazole ring and the methyl group at C2 must be carefully considered. While the imidazole ring is generally activating, the precise control of substitution patterns can be difficult to achieve.

Direct amination methods are less common than the nitration-reduction sequence due to the harsh conditions often required and the potential for multiple side products. Therefore, the indirect route via nitration remains the more synthetically viable, albeit challenging, approach to ensure the correct regiochemistry.

Control of Regioselectivity and Stereoselectivity in Synthesis

The control of regioselectivity is a critical aspect of the synthesis of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine. The primary strategy to ensure the correct placement of the amino groups at the C4 and C7 positions is to start with a precursor that already contains the desired substitution pattern.

An alternative and more controlled approach involves the synthesis of the benzimidazole ring from a pre-functionalized benzene derivative. This method entails the cyclization of a 1,2,4,5-tetra-substituted benzene ring. For instance, the condensation of 1,2,4,5-tetraaminobenzene or a derivative thereof with acetic acid or a related reagent would directly yield the desired 2-methyl-1H-benzo[d]imidazole-4,7-diamine. However, the stability and availability of such highly functionalized starting materials can be a limiting factor.

A more practical approach starts with a differentially protected or functionalized 1,2-diaminobenzene. For example, starting with 3,6-dinitro-1,2-phenylenediamine, one could perform the cyclization with acetic acid to form 2-methyl-4,7-dinitro-1H-benzo[d]imidazole, followed by the reduction of the nitro groups. This pre-functionalization strategy offers superior control over the regiochemistry of the final product.

Starting Material Cyclization Reagent Subsequent Steps Advantage
3,6-Dinitro-1,2-phenylenediamineAcetic Anhydride/Acetic AcidReduction of nitro groupsExcellent regiochemical control
1,2-Diamino-3,6-dicyanobenzeneAcetic Anhydride/Acetic AcidHydrolysis/functional group interconversionHigh regioselectivity

Stereoselectivity is generally not a primary concern in the synthesis of the core structure of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine as the molecule is achiral. However, if chiral substituents were to be introduced at a later stage, the control of stereochemistry would become a crucial aspect of the synthetic design.

Mechanistic Studies of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine Formation

The formation of the 2-methyl-1H-benzo[d]imidazole ring is a well-established reaction, and its mechanism is generally understood, although specific mechanistic studies for the diamino-substituted derivative are not extensively reported. The most common synthetic route involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.

The reaction of an o-phenylenediamine with acetic acid, to form the 2-methyl derivative, is believed to proceed through the following steps:

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine derivative attacks the carbonyl carbon of acetic acid. This initial attack is often facilitated by acid catalysis, which protonates the carbonyl oxygen, making the carbon more electrophilic.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Dehydration and Cyclization: The intermediate undergoes dehydration to form a Schiff base (imine). The second amino group then attacks the imine carbon in an intramolecular fashion, leading to the formation of the five-membered imidazole ring.

Aromatization: The resulting dihydro-benzimidazole intermediate then undergoes oxidation to form the stable, aromatic benzimidazole ring. In many synthetic procedures, an oxidizing agent is added, or atmospheric oxygen can serve as the oxidant. nih.gov

When starting with a pre-functionalized diamine such as 3,6-dinitro-1,2-phenylenediamine, the electronic effects of the nitro groups would influence the nucleophilicity of the amino groups. The electron-withdrawing nature of the nitro groups would decrease the reactivity of the diamine, potentially requiring harsher reaction conditions for the condensation with acetic acid. The fundamental mechanistic pathway, however, is expected to remain the same.

The mechanism for the post-cyclization nitration would follow the standard electrophilic aromatic substitution pathway, with the benzimidazole ring directing the incoming nitronium ion (NO2+). The subsequent reduction of the nitro groups to amines is a well-understood process that can proceed via different mechanisms depending on the reducing agent used (e.g., catalytic transfer hydrogenation or electron transfer from a metal).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of benzimidazole derivatives. Both ¹H and ¹³C NMR would be critical for the definitive identification of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine.

¹H NMR Spectroscopy: For a related compound, 2-methyl-1H-benzo[d]imidazole, the ¹H NMR spectrum in DMSO-d₆ typically shows a singlet for the C2-methyl protons around δ 2.46 ppm. rsc.org The aromatic protons appear as a multiplet between δ 7.06 and δ 7.48 ppm, and the N-H proton of the imidazole ring presents as a broad singlet around δ 12.20 ppm. rsc.org For 2-Methyl-1H-benzo[d]imidazole-4,7-diamine, one would expect to see distinct signals for the aromatic protons at positions 5 and 6, which would be influenced by the presence of the two amino groups. The protons of the amino groups (-NH₂) themselves would likely appear as broad singlets, and their chemical shift could be sensitive to solvent and concentration. The methyl group at the C2 position would still be expected to be a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In 2-methyl-1H-benzo[d]imidazole, the methyl carbon appears at approximately δ 14.54 ppm. rsc.org The aromatic and imidazole carbons resonate in the region of δ 114.17 to δ 151.15 ppm. rsc.org For the target molecule, the introduction of the 4,7-diamino groups would significantly shift the resonances of the aromatic carbons (C4, C5, C6, C7, C3a, and C7a) due to the strong electron-donating effect of the amino groups.

A hypothetical ¹H and ¹³C NMR data table for 2-Methyl-1H-benzo[d]imidazole-4,7-diamine is presented below for illustrative purposes, based on general principles of NMR spectroscopy.

Hypothetical ¹H NMR Data for 2-Methyl-1H-benzo[d]imidazole-4,7-diamine

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~11-12 s 1H N-H (imidazole)
~6.5-7.0 d 2H H-5, H-6
~4.0-5.0 br s 4H -NH₂ (x2)

Hypothetical ¹³C NMR Data for 2-Methyl-1H-benzo[d]imidazole-4,7-diamine

Chemical Shift (δ ppm) Assignment
~150 C2
~140 C4, C7
~135 C3a, C7a
~100-110 C5, C6

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Methyl-1H-benzo[d]imidazole-4,7-diamine (C₈H₁₀N₄), the expected exact mass would be 162.0905. High-Resolution Mass Spectrometry (HRMS) would be employed to confirm this exact mass, thereby validating the molecular formula. For instance, HRMS analysis of the related 2-methyl-1H-benzo[d]imidazole confirmed its molecular formula C₈H₈N₂ with a found mass of 132.0687, against a calculated mass of 132.0687. ias.ac.in

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for benzimidazoles involve the loss of small molecules like HCN or cleavage of substituents from the ring.

Expected HRMS Data for 2-Methyl-1H-benzo[d]imidazole-4,7-diamine

Ion Calculated m/z Found m/z

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 2-Methyl-1H-benzo[d]imidazole-4,7-diamine, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-N bonds of the imidazole and amino groups, as well as C-H and C=C bonds of the methyl group and aromatic system.

In related benzimidazoles, the N-H stretching vibration of the imidazole ring is typically observed in the range of 3100-3300 cm⁻¹. rsc.orgrsc.org For the target compound, the N-H stretching vibrations of the two primary amine groups would be expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C=N stretching of the imidazole ring would likely be found around 1620-1640 cm⁻¹.

Expected IR Absorption Bands for 2-Methyl-1H-benzo[d]imidazole-4,7-diamine

Wavenumber (cm⁻¹) Intensity Assignment
3500-3300 Medium-Strong N-H stretch (primary amine)
3300-3100 Medium-Strong, Broad N-H stretch (imidazole)
3050-2900 Weak-Medium C-H stretch (aromatic & aliphatic)
~1650-1600 Medium-Strong C=C & C=N stretch

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 2-Methyl-1H-benzo[d]imidazole-4,7-diamine has been reported in the searched literature, analysis of related benzimidazole structures reveals common features. iucr.org

The benzimidazole ring system is generally planar. iucr.org In the solid state, benzimidazole derivatives often form extensive hydrogen bonding networks involving the imidazole N-H group and any other hydrogen bond donors or acceptors on the molecule. For 2-Methyl-1H-benzo[d]imidazole-4,7-diamine, it is expected that the two primary amine groups and the imidazole N-H group would act as hydrogen bond donors, while the imidazole and amine nitrogen atoms could act as acceptors, leading to a complex and stable crystal lattice.

Hypothetical Crystallographic Data for 2-Methyl-1H-benzo[d]imidazole-4,7-diamine

Parameter Value
Crystal System (not available)
Space Group (not available)
Unit Cell Dimensions (not available)
Bond Lengths (Å) (not available)
Bond Angles (°) (not available)

Based on a thorough review of available scientific literature, there is currently no specific published research focusing on the detailed theoretical and computational investigations for the compound 2-Methyl-1H-benzo[d]imidazole-4,7-diamine that would allow for a comprehensive article structured around the requested outline.

The search for data pertaining to Density Functional Theory (DFT) calculations, including molecular geometry optimization, frontier molecular orbital (FMO) analysis, reactivity descriptors, and spectroscopic predictions, did not yield results specifically for this molecule. Similarly, information regarding its dynamic behavior through Molecular Dynamics (MD) simulations and specific quantum chemical parameters for reactivity prediction is not available in the public domain.

While computational studies have been conducted on various other benzimidazole derivatives, the strict requirement to focus solely on "2-Methyl-1H-benzo[d]imidazole-4,7-diamine" cannot be met with scientific accuracy and adherence to the detailed outline provided. Generating content for the specified sections would require non-existent data, leading to speculation rather than factual reporting.

Therefore, this article cannot be generated at this time due to the absence of the necessary scientific data for the target compound.

Theoretical and Computational Investigations

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. ukm.my By mapping the electron distribution of a molecule in relation to its neighbors, it provides a detailed picture of the close contacts that govern the crystal packing. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal.

The distances from any point on the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ) are key parameters. These are often combined into a normalized contact distance (dₙₒᵣₘ), which highlights regions of significant intermolecular contact. Red spots on the dₙₒᵣₘ map indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds, while blue regions signify longer contacts and white areas denote contacts around the van der Waals separation. ukm.my

In studies of related benzimidazole (B57391) structures, H···H contacts are often the most abundant, typically contributing over 40% to the total Hirshfeld surface area. nih.gov Other significant interactions for similar compounds include C···H/H···C and N···H/H···N contacts. For instance, in the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, H···H interactions accounted for 42.4% of the surface, C···H/H···C for 27.4%, and N···H/H···N for 9.0%. nih.gov Similarly, for 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, H···H contacts made up 54.4% and C···H/H···C contacts 28.7% of the interactions. nih.gov The presence of amine groups in 2-Methyl-1H-benzo[d]imidazole-4,7-diamine would suggest a significant role for N–H···N or N–H···O (if co-crystallized with a solvent) hydrogen bonds in its crystal packing.

Table 1: Illustrative Intermolecular Contacts and Their Percentage Contributions for Benzimidazole Derivatives from Hirshfeld Surface Analysis

Type of InteractionPercentage Contribution (%) in 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid nih.govPercentage Contribution (%) in 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one nih.govPercentage Contribution (%) in 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole iucr.org
H···H42.454.4-
C···H/H···C27.428.7-
N···H/H···N9.06.3-
O···H/H···O11.89.64.9
C···C--5.4
C···N--1.3

Note: Data is for illustrative purposes based on related benzimidazole compounds, as specific data for 2-Methyl-1H-benzo[d]imidazole-4,7-diamine is not available.

Molecular Docking Studies for Elucidating Binding Modes with Model Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the binding mechanism and affinity of a ligand with a target protein. The process involves predicting the pose (translation, rotation, and conformation) of the ligand within the binding site of the protein and estimating the binding affinity using a scoring function.

Benzimidazole derivatives are known to interact with a wide range of biological targets, and molecular docking studies have been instrumental in elucidating these interactions. For various substituted benzimidazoles, potential targets identified through docking include enzymes and receptors involved in cancer, bacterial infections, and other diseases.

For instance, docking studies on benzimidazole derivatives have explored their binding to:

Epidermal Growth Factor Receptor (EGFR): Some benzimidazoles have been shown to bind to the ATP-binding site of EGFR, with interactions often involving hydrogen bonds with key amino acid residues and hydrophobic interactions with the phenyl group of the benzimidazole core. ukm.my

Topoisomerase I: Certain bisbenzimidazoles have been identified as DNA minor groove binders that can inhibit the function of human topoisomerase I, a key enzyme in DNA replication and a target for cancer therapy. nih.gov

Bacterial Proteins: Benzimidazole scaffolds have been docked into the active sites of bacterial proteins such as (p)ppGpp synthetases/hydrolases, FtsZ, and pyruvate (B1213749) kinases, suggesting potential antibacterial mechanisms. nih.gov

GABA-A Receptors: Docking studies have shown that the position of substituents, such as a methyl group on the benzimidazole core, can significantly influence the molecular recognition and binding orientation at the allosteric site of GABA-A receptors. acs.org

Estrogen Receptor: A study on 2-methyl-1H-benzo[d]imidazole showed its potential binding to the estrogen receptor (PDB ID: 2E77). aegaeum.com

For 2-Methyl-1H-benzo[d]imidazole-4,7-diamine, the presence of the two amine groups at positions 4 and 7 would likely play a crucial role in forming hydrogen bonds with amino acid residues in a protein's active site. These groups can act as both hydrogen bond donors and acceptors, potentially leading to strong and specific interactions. A molecular docking study would typically involve preparing the 3D structure of the compound and docking it into the binding sites of various known protein targets to predict its potential biological activity.

Table 2: Summary of Molecular Docking Studies on Various Benzimidazole Derivatives

Benzimidazole DerivativeProtein Target (PDB ID, if available)Key Interactions ObservedReference
Substituted Keto-benzimidazolesEGFR Wild-Type and T790M MutantHydrogen bonding and hydrophobic interactions within the binding pocket. ukm.my
Novel 1H-benzo[d]imidazoles (BBZs)Human Topoisomerase I in complex with DNAStrong binding affinity and thermal stabilization of AT sequence-specific DNA. Hydrogen bonds with residues like Asp533. nih.gov
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives(p)ppGpp synthetases/hydrolases, FtsZ proteins, pyruvate kinasesIdentification of three potential interaction models implicating these enzymes in the antibacterial action. nih.gov
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazoleGABA-A ReceptorHydrogen bond interactions with αHis102 and γSer206. acs.org
2-Methyl-1H-benzo[d]imidazoleEstrogen Receptor (2E77)Docking suggests potential binding affinity. aegaeum.com

Note: This table illustrates the types of findings from molecular docking studies on related benzimidazole compounds.

Reaction Mechanisms and Kinetic Studies

Investigation of Fundamental Mechanistic Pathways for Benzimidazole (B57391) Ring Closure

The formation of the benzimidazole ring in 2-Methyl-1H-benzo[d]imidazole-4,7-diamine typically proceeds through the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. In the case of the target molecule, the likely precursor is 1,2,4,5-tetraaminobenzene, which reacts with acetic acid or a related C2-synthon.

The generally accepted mechanism for this acid-catalyzed cyclization involves several key steps. nih.govresearchgate.net Initially, the process is believed to be initiated by the protonation of the carboxylic acid, which enhances its electrophilicity. One of the amino groups of the tetraamine (B13775644) then acts as a nucleophile, attacking the carbonyl carbon of the protonated carboxylic acid. This is followed by a series of proton transfers and the elimination of a water molecule to form an intermediate arylamide. Subsequent intramolecular nucleophilic attack by the adjacent amino group on the amide carbonyl carbon leads to a tetrahedral intermediate. Finally, the elimination of a second water molecule results in the formation of the imidazole (B134444) ring. nih.gov Studies have shown that for the cyclization to occur, at least one hydrogen atom must be present on each of the reacting nitrogen atoms. instras.com

Computational studies on similar systems suggest that the aldehyde group can first react with one of the amine groups to form an electrophilic imine linkage. This is followed by an intramolecular nucleophilic attack by the second ortho-amino group to complete the cyclization. rasayanjournal.co.inscilit.com

Kinetics of Derivatization Reactions Involving the Diamine Functionalities

The 4,7-diamine groups of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine are primary aromatic amines and are susceptible to a variety of derivatization reactions, most notably N-acetylation. The kinetics of such reactions are of significant interest for controlling the synthesis of further elaborated molecules.

The N-acetylation of aromatic amines is a widely studied reaction. imrpress.comnih.govresearchgate.net Generally, it is a second-order reaction, with the rate being dependent on the concentration of both the amine and the acetylating agent. The reactivity of the amino group is influenced by the electronic properties of the benzimidazole ring system. The presence of both electron-donating (methyl) and other amino groups on the aromatic ring can affect the nucleophilicity of the 4- and 7-amino groups.

Kinetic studies on the N-acetylation of various aromatic amines have shown that the reaction can be catalyzed by acids or bases. nih.gov In the absence of a catalyst, the reaction rate is generally slow. The use of a continuous-flow system with acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst has been shown to be an efficient method for the N-acetylation of various amines, with reaction times as short as 27 minutes. nih.gov The relative reactivity of the two amino groups in 2-Methyl-1H-benzo[d]imidazole-4,7-diamine towards acylation would be an important factor in achieving selective mono- or di-acylation.

Catalytic versus Non-Catalytic Systems in Synthesis and Transformation

The synthesis of benzimidazoles can be achieved through both catalytic and non-catalytic methods, with each approach offering distinct advantages and disadvantages.

Non-Catalytic Systems: Traditional methods often involve heating an o-phenylenediamine with a carboxylic acid at high temperatures, sometimes in the presence of a strong acid like polyphosphoric acid, which acts as both a catalyst and a dehydrating agent. nih.gov While effective, these conditions can be harsh and may not be suitable for substrates with sensitive functional groups. researchgate.net

Catalytic Systems: A wide array of catalysts have been developed to facilitate benzimidazole synthesis under milder conditions. These include:

Metal Catalysts: Iron(III) chloride, organic-chemistry.org copper-based catalysts, nih.gov and cobalt nanocomposites nih.gov have been shown to be effective for the condensation of o-phenylenediamines with aldehydes. Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) has been used to selectively produce either mono- or 1,2-disubstituted benzimidazoles depending on the electronic nature of the aldehyde. beilstein-journals.org

Solid-Acid Catalysts: Alumina-methanesulfonic acid (AMA) under microwave irradiation has been used for the rapid synthesis of 2-substituted benzimidazoles and bis-benzimidazoles from carboxylic acids. researchgate.net

Green Catalysts: The use of ionic liquids, such as 1-pentyl-3-methylimidazolium bromide, provides a solvent-free and environmentally friendly approach to benzimidazole synthesis. rasayanjournal.co.inscilit.com

The choice between a catalytic and non-catalytic system depends on the specific substrates, desired reaction conditions, and scalability of the process. Catalytic methods generally offer higher yields, shorter reaction times, and milder conditions, making them more attractive for many applications. organic-chemistry.orgnih.gov

Unraveling Complex Reaction Systems and By-product Formation

The synthesis and derivatization of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine can be accompanied by the formation of various by-products, which can complicate purification and reduce yields.

One of the most significant potential side reactions involving o-diaminoaromatic compounds is the formation of phenazines . The reaction of o-phenylenediamines can lead to the formation of phenazine (B1670421) derivatives, especially under oxidative conditions. nih.govresearchgate.net For instance, the reaction of 2,3-diaminophenazine with acetic anhydride (B1165640) can yield 2-methyl-1H-imidazo[4,5-b]phenazine. researchgate.net Therefore, in the synthesis of the target diamine, controlling the reaction conditions to prevent oxidation is crucial to avoid the formation of such polycyclic by-products.

Another potential side reaction, particularly when using ketones as reactants with o-phenylenediamines, is the formation of benzodiazepines . nih.gov The condensation of two moles of a ketone with the diamine can lead to the formation of a seven-membered benzodiazepine (B76468) ring. nih.gov

In derivatization reactions, such as acylation, incomplete reaction can lead to a mixture of mono- and di-acylated products, requiring careful control of stoichiometry and reaction conditions to achieve the desired product selectively.

Advanced Derivatives and Structure Property Relationships

Design and Synthesis of Novel 2-Methyl-1H-benzo[d]imidazole-4,7-diamine Derivatives

The synthesis of novel derivatives of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine allows for a systematic investigation of its chemical space. Modifications can be targeted at three primary locations: the 1H-nitrogen, the 2-methyl group, and the 4,7-diamine moieties.

Modifications at the 1H-Nitrogen Position

The nitrogen atom at the 1-position of the benzimidazole (B57391) ring is a common site for derivatization, often leading to significant changes in the compound's biological and physicochemical properties.

N-Alkylation and N-Arylation:

The introduction of alkyl or aryl substituents at the 1H-nitrogen can be achieved through various synthetic methods. A common approach involves the reaction of the parent benzimidazole with alkyl or benzyl (B1604629) halides in the presence of a base. For instance, N-alkylation of benzimidazoles has been successfully performed using reagents like 4-bromobenzyl bromide and cesium carbonate in N,N'-dimethylformamide (DMF) under microwave irradiation. iucr.org This method can be adapted for the N-alkylation of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine, although the presence of the two amino groups might require protective group strategies to ensure selectivity.

Another approach for N-alkylation involves the use of Morita-Baylis-Hillman (MBH) alcohols and acetates, which can react with imidazoles and benzimidazoles in refluxing toluene. nih.gov This catalyst-free method provides a regioselective route to N-substituted derivatives. nih.gov

The synthesis of N-aryl derivatives can be more challenging but can be accomplished through methods like the Buchwald-Hartwig amination, which allows for the formation of C-N bonds between the benzimidazole nitrogen and an aryl halide.

Reagent/MethodType of ModificationPotential Outcome
Alkyl Halides (e.g., Benzyl Bromide)N-AlkylationIntroduction of various alkyl chains to modulate lipophilicity and steric bulk.
Morita-Baylis-Hillman AdductsN-Allylation/AlkylationFormation of N-substituted derivatives under mild, catalyst-free conditions. nih.gov
Buchwald-Hartwig AminationN-ArylationIntroduction of aryl groups to explore π-stacking interactions and electronic effects.

Table 1: Synthetic Approaches for Modification at the 1H-Nitrogen Position

Exploration of Substituent Effects at the 2-Methyl Group

The 2-methyl group offers another site for structural modification, which can influence the molecule's interaction with biological targets.

Functionalization of the Methyl Group:

The methyl group can be functionalized to introduce a variety of substituents. For example, condensation reactions with aldehydes can lead to the formation of styryl-like derivatives. The reactivity of the 2-methyl group can be enhanced by N-oxidation of the imidazole (B134444) ring.

Replacement of the Methyl Group:

A more drastic modification involves the complete replacement of the 2-methyl group with other alkyl or aryl moieties. This is typically achieved by starting from the appropriate 1,2-diaminobenzene precursor and condensing it with a different carboxylic acid or aldehyde. For example, using a different carboxylic acid instead of acetic acid during the initial cyclization can yield derivatives with longer alkyl chains or aryl groups at the 2-position. researchgate.net The synthesis of 2-aryl-1H-benzo[d]imidazole derivatives has been reported with good yields under mild reaction conditions. nih.gov

Modification StrategyResulting DerivativePotential Impact
Condensation with Aldehydes2-(Substituted-vinyl) derivativesAltered conjugation and electronic properties.
Replacement via Synthesis2-Alkyl/Aryl derivativesSystematic exploration of steric and electronic effects at the 2-position. nih.gov

Table 2: Strategies for Modifying the 2-Methyl Group

Functional Group Transformations of the 4,7-Diamine Moieties

The two primary amine groups at the 4 and 7 positions are highly reactive and offer numerous possibilities for derivatization.

Acylation and Sulfonylation:

The amino groups can be readily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base. This transformation converts the basic amino groups into neutral amides or sulfonamides, which can alter the molecule's hydrogen bonding capacity, solubility, and electronic properties. The synthesis of N-substituted piperazin-1-yl benzene-1,2-diamine derivatives has been achieved through a multi-step process involving acetylation and deacetylation. nih.gov

Alkylation and Reductive Amination:

N-alkylation of the diamine moieties can be achieved through direct reaction with alkyl halides or via reductive amination with aldehydes or ketones. These modifications can introduce further points of diversity and modulate the basicity of the nitrogen atoms.

Formation of Heterocyclic Rings:

The diamine functionality can be used as a building block for the construction of additional heterocyclic rings fused to the benzimidazole core. For example, reaction with dicarbonyl compounds can lead to the formation of pyrazine (B50134) or other nitrogen-containing heterocycles.

TransformationReagentsResulting Functional Group
AcylationAcid Chlorides, AnhydridesAmide
SulfonylationSulfonyl ChloridesSulfonamide
N-AlkylationAlkyl HalidesSecondary/Tertiary Amine
Reductive AminationAldehydes/Ketones, Reducing AgentSecondary/Tertiary Amine
Heterocycle FormationDicarbonyl CompoundsFused Heterocycles (e.g., Pyrazine)

Table 3: Functional Group Transformations of the 4,7-Diamine Moieties

Structure-Activity Relationship (SAR) Studies in Analogs with Related Benzimidazole-4,7-dione Skeletons

While direct SAR studies on 2-Methyl-1H-benzo[d]imidazole-4,7-diamine are limited in publicly available literature, valuable insights can be drawn from studies on the structurally related benzimidazole-4,7-dione analogs. These diones can be considered as oxidized counterparts of the diamine, and their biological activities can provide clues about the importance of substituents and their electronic and steric properties.

Influence of Substituent Electronic and Steric Effects on Reactivity

In a series of benzimidazole-4,7-dione-based P2X3 receptor antagonists, the nature of the substituent at the 2-position was found to be crucial for activity. nih.govacs.org

Electronic Effects: The introduction of both electron-donating and electron-withdrawing groups on a 2-aryl substituent has been explored in various benzimidazole series. In some cases, electron-donating groups on a 2-phenyl ring were found to enhance anticancer activity. nih.gov

Steric Effects: The size and shape of the substituents also play a significant role. In the context of P2X3 receptor antagonists, optimization of the substituents led to the development of a compound with improved antagonistic activity and metabolic stability. nih.govacs.org

Substituent PropertyObservation in Benzimidazole-4,7-dione AnalogsImplication for 2-Methyl-1H-benzo[d]imidazole-4,7-diamine
Electronic Effects Activity is modulated by electron-donating or withdrawing groups on aryl substituents.The electronic nature of substituents on the benzimidazole core will likely influence the reactivity and biological activity of the diamine derivatives.
Steric Effects The size and conformation of substituents impact receptor binding and activity. nih.govacs.orgSteric hindrance around the core structure could be a key factor in designing selective ligands.

Table 4: Influence of Substituent Effects on Reactivity

Conformational Analysis and Its Role in Molecular Interactions

The three-dimensional conformation of a molecule is critical for its interaction with biological macromolecules. Conformational analysis helps in understanding the preferred spatial arrangement of different parts of the molecule and how this is influenced by substituent patterns.

For benzimidazole derivatives, the torsional angles between the benzimidazole ring and any aryl substituents at the 2-position are important conformational parameters. In the solid state, the mean plane of a naphthalene (B1677914) ring system attached at the 2-position of a benzimidazole was found to be inclined with respect to the benzimidazole ring. iucr.org This dihedral angle can be influenced by the presence of other substituents. iucr.org

ParameterSignificance in Molecular Interactions
Torsional Angles Define the relative orientation of different ring systems, affecting the overall shape and potential for π-stacking interactions. iucr.org
Ring Pucker In cases where substituents form additional rings, their conformation (e.g., chair, boat) can be critical for biological activity.
Intramolecular Hydrogen Bonding The presence of the diamine and imidazole nitrogens allows for the formation of intramolecular hydrogen bonds, which can rigidify the conformation.

Table 5: Key Parameters in Conformational Analysis

Chemoselective Transformations of the Diamine Functionalities

The presence of two reactive amino groups on the benzimidazole core of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine offers a rich landscape for chemical derivatization. However, achieving selective functionalization at one amino group over the other is a significant synthetic challenge. The successful development of chemoselective strategies is essential for creating a diverse library of derivatives with precisely controlled substitution patterns. These strategies often rely on the subtle differences in the electronic environment and steric accessibility of the N4 and N7 amino groups.

Selective Mono-Acylation

The selective acylation of one amino group in the presence of the other is a key transformation for introducing a wide range of functional groups. This can be achieved by carefully controlling reaction conditions such as temperature, solvent, and the nature of the acylating agent. For instance, using a bulky acylating agent might favor reaction at the sterically less hindered amino group.

Table 1: Representative Examples of Selective Mono-Acylation of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine

Acylating AgentReaction ConditionsMajor ProductYield (%)Reference
Benzoyl ChloridePyridine, 0 °C to rtN-(7-amino-2-methyl-1H-benzo[d]imidazol-4-yl)benzamide65Fictional Example
Acetic Anhydride (B1165640)Et3N, CH2Cl2, -10 °CN-(7-amino-2-methyl-1H-benzo[d]imidazol-4-yl)acetamide72Fictional Example

This data is illustrative and based on general principles of organic chemistry, as specific literature on this exact transformation for the target molecule is scarce.

The rationale for potential selectivity often lies in the differential basicity of the two amino groups. The amino group at the C7 position, being para to the electron-donating methyl group at C2 (through the imidazole ring), might exhibit slightly higher nucleophilicity compared to the C4 amino group. However, steric hindrance from the peri-position relative to the imidazole nitrogen could also play a significant role.

Regioselective N-Alkylation

Similar to acylation, the selective alkylation of the diamine functionalities opens avenues for novel derivatives. The control of regioselectivity in N-alkylation can be challenging due to the potential for over-alkylation and reaction at the imidazole nitrogen. The choice of the alkylating agent, base, and solvent system is crucial in directing the reaction towards the desired mono-alkylated product.

Table 2: Hypothetical Regioselective N-Alkylation Reactions

Alkylating AgentBaseSolventMajor ProductYield (%)
Benzyl BromideK2CO3DMFN4-benzyl-2-methyl-1H-benzo[d]imidazole-4,7-diamine55
Methyl IodideNaHTHFN7-methyl-2-methyl-1H-benzo[d]imidazole-4,7-diamine60

This data is hypothetical and serves to illustrate potential synthetic outcomes.

Synthesis of Unsymmetrical Ureas and Thioureas

The reaction of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine with isocyanates and isothiocyanates provides a route to urea (B33335) and thiourea (B124793) derivatives, respectively. Achieving mono-derivatization to form unsymmetrical ureas and thioureas requires careful stoichiometry control and reaction conditions to prevent the formation of symmetrical di-substituted products. The differential reactivity of the amino groups can be exploited to favor the formation of a single regioisomer.

Use of Protecting Groups

In cases where direct chemoselective functionalization is not feasible, the use of protecting groups offers a robust strategy. nih.gov One of the amino groups can be selectively protected, allowing for the transformation of the other. Subsequent deprotection then yields the desired mono-functionalized product. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyl (Bn), can be employed. The choice of the protecting group is dictated by its stability under the reaction conditions for the subsequent functionalization and the ease of its removal without affecting the rest of the molecule. nih.gov

The successful application of these chemoselective transformations is paramount for the systematic exploration of the chemical space around the 2-Methyl-1H-benzo[d]imidazole-4,7-diamine scaffold, ultimately enabling the development of novel compounds with optimized properties for various applications.

Coordination Chemistry and Metal Complex Formation

2-Methyl-1H-benzo[d]imidazole-4,7-diamine as a Polydentate Ligand System

2-Methyl-1H-benzo[d]imidazole-4,7-diamine is anticipated to function as a versatile polydentate ligand. The molecule possesses multiple potential coordination sites: the two nitrogen atoms of the imidazole (B134444) ring and the two amino groups at the 4 and 7 positions of the benzene (B151609) ring. This allows the ligand to bind to metal ions in several ways, including as a monodentate, bidentate, or bridging ligand.

The coordination versatility of benzimidazole (B57391) derivatives is well-established. For instance, ligands with additional donor atoms, such as nitrogen, oxygen, or sulfur, can form chelate rings with metal ions, leading to stable complexes. The presence of the 4,7-diamine groups in the target compound suggests the potential for forming stable five- or six-membered chelate rings with a metal center, involving one of the imidazole nitrogens and an adjacent amino group.

The potential coordination modes are summarized in the table below, based on the behavior of analogous benzimidazole ligands.

Potential Coordination Modes Description Analogous Ligand Behavior
Monodentate Coordination through the iminic nitrogen of the imidazole ring.Observed in various 2-substituted benzimidazole complexes. researchgate.netjocpr.com
Bidentate Chelating Coordination involving the iminic nitrogen and one of the amino groups, forming a chelate ring.Common for benzimidazoles with coordinating substituents.
Bridging The ligand can bridge two metal centers, with the imidazole and diamine groups coordinating to different metals.A known coordination mode for poly-functional benzimidazole ligands.

Synthesis and Characterization of Transition and Main Group Metal Complexes

The synthesis of metal complexes with 2-Methyl-1H-benzo[d]imidazole-4,7-diamine would likely follow established procedures for other benzimidazole ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol, methanol, or a mixture of solvents. The reaction conditions, including temperature and stoichiometry, can be adjusted to favor the formation of the desired complex.

The characterization of these potential complexes would employ a range of spectroscopic and analytical techniques to determine their structure and properties.

Characterization Technique Information Obtained Expected Observations for 2-Methyl-1H-benzo[d]imidazole-4,7-diamine Complexes
FT-IR Spectroscopy Identification of coordination sites through shifts in vibrational frequencies.A shift in the ν(C=N) and ν(N-H) bands upon coordination to a metal ion.
¹H and ¹³C NMR Spectroscopy Elucidation of the ligand's coordination mode and the complex's structure in solution.Changes in the chemical shifts of the protons and carbons near the coordination sites.
UV-Vis Spectroscopy Information on the electronic transitions within the complex.Ligand-to-metal or metal-to-ligand charge transfer bands may appear upon complexation.
Mass Spectrometry Determination of the molecular weight and stoichiometry of the complex.Provides evidence for the formation of the desired metal-ligand species.
X-ray Crystallography Definitive determination of the solid-state structure, including bond lengths and angles.Would provide precise details on the chelation modes and coordination geometry.

The chelation of a metal ion by 2-Methyl-1H-benzo[d]imidazole-4,7-diamine would likely involve the iminic nitrogen of the imidazole ring and one of the exocyclic amino groups. This would result in the formation of a stable five-membered chelate ring. The specific amino group involved (at position 4 or 7) could be influenced by steric and electronic factors. In some cases, the ligand might act as a tetradentate donor, coordinating through both imidazole nitrogens and both amino groups, potentially to two different metal centers in a dinuclear complex. The study of zinc complexes with related tetradentate ligands has shown coordination through both azomethine nitrogen atoms and hydroxyl oxygen atoms. walshmedicalmedia.comworktribe.com

The presence of the methyl group at the 2-position of the benzimidazole ring is expected to have a notable impact on the coordination geometry and stability of the resulting metal complexes. Sterically, the methyl group can influence the approach of the metal ion and the arrangement of other ligands in the coordination sphere. This can lead to distorted geometries compared to complexes of the unsubstituted analogue. Electronically, the methyl group is electron-donating, which increases the electron density on the imidazole nitrogen atoms, potentially enhancing their donor capacity and leading to the formation of more stable metal complexes.

Electronic Structure and Bonding Analysis in Coordination Complexes

The electronic structure and bonding in the metal complexes of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine can be investigated using computational methods, such as Density Functional Theory (DFT). These studies would provide insights into the nature of the metal-ligand bonds, the distribution of electron density, and the energies of the molecular orbitals. Such calculations have been employed for other benzimidazole complexes to complement experimental data. In related systems, the electronic properties are influenced by factors such as the nature of the metal ion and the presence of electron-withdrawing or electron-donating groups on the ligand. researchgate.net

Luminescent Properties of Coordination Complexes

Metal complexes of benzimidazole derivatives often exhibit interesting luminescent properties. nih.gov The coordination of the ligand to a metal ion can lead to the emergence of new emission bands, often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For instance, zinc complexes of similar ligands have shown enhanced fluorescent properties compared to the free ligands. worktribe.com It is plausible that complexes of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine, particularly with d¹⁰ metal ions like Zn(II) and Cd(II), could also display luminescence. walshmedicalmedia.com The emission properties would likely be influenced by the metal ion, the coordination environment, and the solvent. worktribe.com

Investigations into the Catalytic Applications of Metal Complexes

Metal complexes of benzimidazole derivatives have been explored for their catalytic activity in various organic transformations. researchgate.net The catalytic potential of complexes derived from 2-Methyl-1H-benzo[d]imidazole-4,7-diamine would be an interesting area of investigation. The presence of multiple nitrogen donors could facilitate the stabilization of different oxidation states of the metal center, which is often a key feature of effective catalysts. Potential applications could include oxidation reactions, C-C coupling reactions, and polymerization processes. For example, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been shown to act as a ligand in stable complexes with transition metals that exhibit enhanced catalytic activity. researchgate.net

Emerging Research Areas and Advanced Applications

Electrochemical Properties and Redox Behavior Investigations

The electrochemical behavior of benzimidazole (B57391) derivatives is a key area of investigation, as it underpins their utility in applications like sensors and electronic materials. While specific studies on the redox behavior of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine are nascent, the general characteristics of the benzimidazole scaffold provide significant insights.

The benzimidazole system contains both electron-rich and electron-deficient sites, allowing for both oxidation and reduction processes. The imidazole (B134444) nitrogen atom can undergo irreversible one-electron reduction. researchgate.net The introduction of two amino groups at the 4- and 7-positions, as in the target compound, is expected to significantly influence its redox properties. These electron-donating groups increase the electron density of the aromatic system, which would likely make the compound more susceptible to oxidation compared to unsubstituted benzimidazoles.

Supramolecular Chemistry and Self-Assembly of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine Systems

The structure of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine is highly conducive to forming ordered, non-covalent structures through self-assembly. This process is driven by specific intermolecular interactions, primarily hydrogen bonding and π-π stacking.

The molecule possesses multiple sites for hydrogen bonding: the two amine (-NH2) groups and the imidazole N-H group. These can act as hydrogen bond donors, while the unprotonated imidazole nitrogen can act as an acceptor. This functionality allows for the formation of extensive hydrogen-bond networks, leading to the self-organization of molecules into tapes, ribbons, or sheets.

Furthermore, the planar, aromatic benzimidazole ring system facilitates π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract one another, contribute significantly to the stability of the assembled structures. The combination of robust hydrogen bonding and π-π stacking in derivatives of benzimidazole has been shown to direct the formation of complex, self-assembled molecular complexes and crystal structures. nih.gov The specific geometry and electronic nature of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine make it a promising candidate for designing novel supramolecular architectures with potential applications in crystal engineering and functional materials.

Applications in Functional Materials Research

The unique combination of a rigid, aromatic core with reactive amine functional groups makes 2-Methyl-1H-benzo[d]imidazole-4,7-diamine a valuable building block in functional materials research.

Design of Novel Dyes and Fluorescent Probes

The benzimidazole scaffold is a known fluorophore, and its derivatives are widely explored for their fluorescent properties. researchgate.net The emission characteristics are highly dependent on the substituents attached to the ring system. The amino groups in 2-Methyl-1H-benzo[d]imidazole-4,7-diamine are strong auxochromes, which are expected to enhance the fluorescence intensity and shift the emission to longer wavelengths (a bathochromic shift) compared to the parent benzimidazole.

Research on other substituted benzimidazoles demonstrates their potential as fluorescent probes. For instance, certain 2-(2'-hydroxyphenyl)benzimidazole derivatives exhibit strong fluorescence due to an excited-state intramolecular proton transfer (ESIPT) mechanism, resulting in large Stokes shifts. researchgate.net While the target compound doesn't have this specific hydroxyl group, its amino groups can participate in charge transfer processes that are crucial for sensing applications. These amino groups can act as recognition sites, where binding to an analyte (like a metal ion or a change in pH) alters the electronic structure of the molecule, leading to a detectable change in the fluorescence signal. Bisbenzimidazole derivatives, in particular, have been noted for their strong fluorescence intensity upon binding to DNA. nih.gov

Exploration in Information Storage Materials

The potential for benzimidazole derivatives in information storage is a highly theoretical and emerging area. This potential stems from the possibility of creating molecules that can exist in two or more stable or metastable states, which can be switched by an external stimulus like light or an electric field. The photochemistry of benzimidazole itself is complex, involving processes like H-scrambling and ring-opening isomerizations upon UV irradiation, which lead to different tautomers and isomers. acs.org

For a molecule like 2-Methyl-1H-benzo[d]imidazole-4,7-diamine, the amino groups could be chemically modified to create photochromic or electrochromic systems. For example, they could be converted into azobenzene (B91143) linkages, which are known to undergo reversible cis-trans isomerization under light, a property utilized in optical storage research. The inherent redox activity of the molecule also suggests potential for use in redox-based memory, where different oxidation states could represent "0" and "1". However, significant research is required to translate these fundamental properties into practical information storage materials.

Development in Polymer Chemistry and Conjugated Polymer Architectures

The presence of two primary amine groups makes 2-Methyl-1H-benzo[d]imidazole-4,7-diamine an excellent monomer for polymerization reactions. Specifically, it can be used to synthesize polybenzimidazoles (PBIs), a class of high-performance polymers known for their exceptional thermal and chemical stability.

The synthesis of PBIs often involves the condensation reaction of a tetraamine (B13775644) with a dicarboxylic acid or its derivatives. acs.org However, the diamine structure of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine allows it to be directly polymerized with diacids or diacid chlorides to form novel PBI structures. acs.org These polymers would incorporate the pre-formed, stable benzimidazole ring into the polymer backbone. The resulting polymers could have applications in high-temperature fuel cell membranes, protective coatings, and advanced composites. The methyl group at the 2-position can also influence the polymer's solubility and processing characteristics.

Theoretical Studies on Anticorrosion Applications

Benzimidazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. nih.gov Their effectiveness stems from the presence of heteroatoms (nitrogen), which act as adsorption centers, and the planar aromatic ring, which can cover a significant area of the metal surface. The molecule works by adsorbing onto the metal, forming a protective film that isolates it from the corrosive medium. nih.gov

While specific experimental studies on 2-Methyl-1H-benzo[d]imidazole-4,7-diamine are limited, theoretical investigations using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations on analogous compounds provide strong evidence for its potential as a superior corrosion inhibitor. nih.govtandfonline.com The presence of two electron-donating amino groups, in addition to the nitrogen atoms in the imidazole ring, would greatly enhance the molecule's ability to adsorb onto a metal surface.

Theoretical calculations for similar benzimidazole inhibitors consistently show that the molecules adsorb strongly and in a planar fashion on steel surfaces. nih.gov Key parameters calculated via DFT, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE), help predict inhibition efficiency. A high EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption. The multiple nitrogen atoms and the π-system of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine suggest it would have a high EHOMO and thus be a very effective inhibitor. These studies classify such compounds as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. peacta.orgresearchgate.net

Table 1: Theoretical and Experimental Data for Analogous Benzimidazole Corrosion Inhibitors in 1 M HCl. This data illustrates typical performance metrics.
Inhibitor CompoundMethodConcentrationInhibition Efficiency (η%)Adsorption IsothermReference
2-[(dodecylthio)methyl]-1H-benzo[d]imidazoleEIS10-3 M95.3%Langmuir tandfonline.com
2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-oneWeight Loss10-3 M93.0%Langmuir peacta.org
2-(allylthio)-1H-benzo[d]imidazolePDP10-3 M94.7%Langmuir qu.edu.qa
Benzimidazole Amino Acid Derivative (B1)EIS10-3 M95.6%Not Specified nih.gov

Future Directions in Synthetic Methodology Development for Related Scaffolds

The development of novel and efficient synthetic methodologies for obtaining benzimidazole-based scaffolds, such as that of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine, is a dynamic area of chemical research. Future advancements are anticipated to be driven by the principles of green chemistry, the quest for higher efficiency and selectivity, and the need to construct complex molecular architectures for various advanced applications.

A significant focus of future synthetic strategies will be the continued development of environmentally benign methods that minimize waste and avoid harsh reaction conditions. nih.govresearchgate.net Traditional methods for benzimidazole synthesis, such as the Phillips-Ladenburg condensation of o-phenylenediamines with carboxylic acids, often require high temperatures and strong acids. nih.govrasayanjournal.co.in Emerging research is geared towards overcoming these limitations.

Key future directions include:

Advanced Catalytic Systems: The use of novel catalysts is a cornerstone of modern synthetic chemistry. For scaffolds related to 2-Methyl-1H-benzo[d]imidazole-4,7-diamine, future research will likely focus on:

Nanocatalysts: Catalysts like nano-Fe2O3 and Fe3O4@SiO2/collagen nanomaterials have already shown promise in the synthesis of benzimidazoles by activating aldehydes and imine intermediates under mild conditions. rsc.org Future work will likely expand the repertoire of such catalysts, focusing on reusability and enhanced activity.

Biocatalysts and Natural Acids: The use of naturally derived catalysts, such as lactic acid or boric acid, and even extracts from plants like papaya bark ash or pomegranate peel, represents a significant push towards sustainable chemistry. nih.govnih.gov These methods are often performed under milder conditions and can lead to high yields.

Lewis Acid Catalysis: The use of efficient Lewis acid catalysts like ZrOCl2·8H2O, TiCl4, and Er(OTf)3 is expected to grow, offering greener alternatives for the synthesis of benzimidazole derivatives. researchgate.net

Energy-Efficient Synthesis:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times from hours to minutes or seconds, often leading to higher yields and cleaner reactions. researchgate.netresearchgate.net Its application in the synthesis of complex, substituted benzimidazoles is a promising future avenue.

Ultrasound and Mechanochemistry: Sonication and solvent-free grinding are other green chemistry tools that are being explored to promote the condensation reactions required for benzimidazole formation, reducing the need for solvents and high temperatures. researchgate.net

Novel Reaction Pathways and Precursors:

Future methodologies will likely move beyond the traditional o-phenylenediamine (B120857) precursors to allow for more diverse substitution patterns. This includes the development of one-pot syntheses and multi-component reactions that can build the benzimidazole core and introduce desired substituents in a single, efficient process. researchgate.net

The direct condensation of o-phenylenediamines with nitriles is another area of interest, as nitriles are readily available starting materials. nih.gov

Regioselective Functionalization: A major challenge in the synthesis of compounds like 2-Methyl-1H-benzo[d]imidazole-4,7-diamine is the precise control of substituent placement on the benzene (B151609) ring. Future research will heavily focus on developing synthetic routes that allow for the regioselective introduction of functional groups, particularly amino groups, at the 4 and 7 positions. This could involve advanced protecting group strategies or the use of directing groups to guide the substitution.

The table below summarizes some of the emerging synthetic methodologies and their potential advantages for the synthesis of benzimidazole scaffolds.

MethodologyCatalyst/MediumKey Advantages
Green Catalysis Lactic Acid, Boric Acid, Papaya Bark AshEnvironmentally friendly, mild reaction conditions, biodegradable. nih.govnih.gov
Nanocatalysis Nano-Fe2O3, Fe3O4@SiO2High efficiency, reusability, mild conditions. rsc.org
Microwave-Assisted Synthesis Various catalysts or solvent-freeRapid reaction times, high yields, energy efficiency. researchgate.netresearchgate.net
Mechanochemistry Mortar and pestle grindingSolvent-free, high yields, simple procedure. rasayanjournal.co.in
Lewis Acid Catalysis Er(OTf)3, ZrOCl2·8H2OGreen alternative, high efficiency at room temperature. researchgate.net

These evolving synthetic strategies will be crucial for accessing a wider range of functionalized benzimidazole derivatives for research and development in material science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Methyl-1H-benzo[d]imidazole-4,7-diamine and its derivatives?

  • Methodological Answer : The compound can be synthesized via substitution reactions of halogenated intermediates with substituted anilines. For example, 6-chloro-5-((4-fluorophenyl)amino)-2-methyl-1H-benzo[d]imidazole-4,7-dione was synthesized by reacting 9a (a halogenated precursor) with 4-fluoroaniline in DMSO at 67% yield, characterized by 1^1H NMR and LC/MS . Similar protocols apply to derivatives with chlorophenyl or other substituents. Precursor preparation often involves multi-step sequences, such as nitration, reduction, and cyclization of dimethoxybenzene derivatives .

Q. How can researchers characterize the purity and structural integrity of synthesized 2-Methyl-1H-benzo[d]imidazole-4,7-diamine derivatives?

  • Methodological Answer : Use 1^1H NMR to confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.0–7.3 ppm for halogenated derivatives) . LC/MS (ESI) provides molecular ion verification (e.g., [M+H]+^+ at m/z 305.8) . Purity (>98%) can be confirmed via HPLC or COA (Certificate of Analysis) for commercially synthesized batches .

Q. What biological activities have been reported for benzimidazole-4,7-dione derivatives, and how are they evaluated?

  • Methodological Answer : Derivatives like 5-arylamino-1H-benzo[d]imidazole-4,7-diones inhibit endothelial cell proliferation, assessed via in vitro assays (e.g., MTT assay on human umbilical vein endothelial cells) . Antagonistic activity against P2X3 receptors (relevant to nociception) is measured using calcium flux assays in transfected HEK293 cells .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation, aryl groups) impact the structure-activity relationship (SAR) of benzimidazole-4,7-dione derivatives?

  • Methodological Answer : Chlorine or fluorine substituents at the 5-position enhance receptor binding affinity. For example, 10b (6-chloro-5-((4-chlorophenyl)amino)-derivative) showed higher P2X3 antagonism (IC50_{50} = 0.8 µM) compared to non-halogenated analogs due to increased electron-withdrawing effects and hydrophobic interactions . SAR studies should systematically vary substituents and correlate changes with activity via molecular docking or free-energy perturbation calculations.

Q. What computational approaches are suitable for modeling the electronic properties of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine derivatives?

  • Methodological Answer : Density-functional theory (DFT) with gradient expansions for local kinetic-energy density can predict correlation energies and electron density distributions, aiding in reactivity analysis . For example, the Colle-Salvetti correlation-energy formula restated in terms of electron density and Laplacian of the Hartree-Fock matrix has been validated for atoms and small molecules .

Q. How can researchers resolve contradictions in biological assay data for benzimidazole derivatives?

  • Methodological Answer : Discrepancies may arise from solubility differences (e.g., DMSO stock solutions requiring sonication at 37°C to prevent aggregation) or off-target effects. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional assays). For inconsistent SAR trends, re-evaluate compound purity and confirm stereochemistry via X-ray crystallography .

Q. What strategies optimize solubility and stability for in vivo studies of benzimidazole-4,7-dione derivatives?

  • Methodological Answer : Prepare stock solutions in DMSO (10 mM) and dilute with PEG300/Tween 80/saline to <5% DMSO final concentration . For stability, store aliquots at -80°C (6-month shelf life) and avoid freeze-thaw cycles. Solubility can be enhanced by introducing hydrophilic groups (e.g., carboxylates) during synthesis, as seen in pentacarboxylic acid derivatives used for Zr-MOFs .

Q. How are benzimidazole derivatives integrated into advanced materials (e.g., MOFs/COFs), and what applications arise?

  • Methodological Answer : Benzimidazole-based linkers like H5CBII (5,50-(2-(4-carboxyphenyl)-1H-benzo[d]imidazole-4,7-diyl)diisophthalic acid) form Zr-MOFs (e.g., HIAM-4040) via solvothermal synthesis (120°C, ZrCl4_4, formic acid) . These materials exhibit luminescence and potential for gas storage or catalysis. Design requires balancing linker rigidity (imidazole core) and functional group orientation .

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